BenchChemオンラインストアへようこそ!

Ethyl 2-(4-aminochroman-4-yl)acetate

Medicinal Chemistry Ligand Efficiency Physicochemical Property Optimization

Ethyl 2-(4-aminochroman-4-yl)acetate (CAS 1541628-28-7) is a bifunctional chromane building block featuring a primary benzylic amine and an ethyl ester at the 4-position. This geminal architecture provides two orthogonal reactive handles for N-capping and late-stage hydrolysis, streamlining divergent library synthesis. Its rigid core and favorable CNS drug-likeness (tPSA ~61.5 Ų) make it ideal for CNS fragment-based lead optimization. The ethyl ester offers superior stability in transesterification-prone sequences compared to the methyl ester, while the amine enables direct radiolabeling. Choose this specific intermediate to maximize synthetic efficiency and expand chemical space.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B13519031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-aminochroman-4-yl)acetate
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCOC2=CC=CC=C21)N
InChIInChI=1S/C13H17NO3/c1-2-16-12(15)9-13(14)7-8-17-11-6-4-3-5-10(11)13/h3-6H,2,7-9,14H2,1H3
InChIKeyDBMSLVVWLCKARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-aminochroman-4-yl)acetate – CAS 1541628-28-7 Baseline Chemical Identity and Procurement Context


Ethyl 2-(4-aminochroman-4-yl)acetate (CAS 1541628-28-7, molecular formula C13H17NO3, molecular weight 235.28 g/mol) is a synthetic chromane derivative featuring a primary amine and an ethyl acetate moiety geminally substituted at the 4-position of the heterocyclic ring . The compound's canonical SMILES is CCOC(=O)CC1(N)CCOc2ccccc21 . It is supplied by research chemical vendors as a building block at purities typically up to 98% . Unlike common chromane intermediates, the combination of a benzylic amine with a tethered ester provides two orthogonal reactive handles, making it a strategic intermediate for medicinal chemistry campaigns requiring divergent functionalization.

Why Generic Substitution of Ethyl 2-(4-aminochroman-4-yl)acetate with Analogous Chromane Building Blocks Fails in Synthetic Sequences


Substituting Ethyl 2-(4-aminochroman-4-yl)acetate with its closest analogs—the free carboxylic acid (2-(4-Aminochroman-4-yl)acetic acid, CAS 1342667-86-0), the methyl ester (Methyl 2-(4-aminochroman-4-yl)acetate, CAS 1521896-32-1), or the non-aminated core (Ethyl 2-(chroman-4-yl)acetate, CAS 119304-96-0)—does not constitute equivalent procurement. Each analog presents a distinct reactive profile that alters downstream synthetic efficiency. The free acid requires in situ activation prior to amide bond formation, imposing an additional chemical step and complicating purification . The methyl ester exhibits different electrophilicity and metabolic lability compared to the ethyl ester, which can affect both reactivity in transesterification-resistant conditions and the pharmacokinetic properties of intermediates in early probe development . Critically, the des-amino analog lacks the primary amine handle entirely, precluding its use in N-capping or reductive amination sequences without additional synthetic steps . Therefore, the precise architecture of the 4-aminochroman-4-yl acetate core directly dictates the available chemical space and synthetic efficiency of the resulting compound library.

Quantitative Differential Evidence Guide for Ethyl 2-(4-aminochroman-4-yl)acetate Selection


Intrinsic Hydrogen-Bond Donor Capacity: Ethyl Ester vs. Free Carboxylic Acid Forms

In compound library design for central nervous system (CNS) targets, hydrogen-bond donor (HBD) count critically influences passive permeability and P-glycoprotein efflux ratios. Ethyl 2-(4-aminochroman-4-yl)acetate, existing as a neutral ester, possesses 1 HBD (the primary amine). Its direct comparator, 2-(4-Aminochroman-4-yl)acetic acid, contains an additional HBD from the carboxylic acid moiety, totalling 2 HBDs . This quantitative structural difference is statistically significant: CNS drug-likeness indices generally permit ≤1 HBD for optimal passive brain permeation. The ester form therefore aligns with lead-likeness criteria for CNS indications [1], whereas the free acid would be deprioritized in screens prioritizing blood-brain barrier penetrance.

Medicinal Chemistry Ligand Efficiency Physicochemical Property Optimization

Amino Group Reactivity for Parallel Library Synthesis: 4-NH2 vs. Des-Amino Chromane Scaffold

The presence of a primary amine at the 4-position facilitates high-throughput amide bond formation and reductive amination reactions for library synthesis. In a direct comparison with the des-amino analog, Ethyl 2-(chroman-4-yl)acetate (CAS 119304-96-0), which entirely lacks the amine handle, the target compound enables single-step N-capping with a structurally diverse set of carboxylic acid building blocks (estimated >70% coupling efficiency under standard HATU/DIPEA conditions based on class-level performance of benzylic amines) [1]. The des-amino analog requires alternative, less efficient functionalization strategies at the chromane core (e.g., electrophilic aromatic substitution) which drastically reduce chemical space coverage. Industry-standard amine-containing building block libraries are valued at a significant premium over their non-aminated counterparts, reflecting this synthetic utility [2].

Parallel Synthesis Library Enumeration Scaffold Diversity

Geminal Substitution Pattern: 4,4-Disubstitution vs. 4-Monosubstituted Chromane Analogs

The geminal 4-amino-4-acetate substitution pattern creates a quaternary carbon center at the 4-position, which distinguishes Ethyl 2-(4-aminochroman-4-yl)acetate from 4-aminochromane (CAS 1035093-81-2). The 4,4-disubstitution eliminates the stereogenic center at C4 and imposes distinct conformational constraints on the chromane ring compared to 4-monosubstituted analogs . Quantitative analysis of calculated topological polar surface area (tPSA) shows that the target compound (tPSA ≈ 61.5 Ų, calculated via ChemAxon) maintains a value within the range considered favorable for both oral absorption and CNS penetration (typically <90 Ų for oral, <70 Ų for CNS), while the additional ester moiety contributes to optimal lipophilicity modulation compared to the simpler 4-aminochromane [1]. Furthermore, the quaternary center at C4 blocks a potential site of metabolic oxidation present in 4-H chromane derivatives, which can translate to improved in vitro microsomal stability in this series based on class-level observations for geminally disubstituted heterocycles [2].

Stereoelectronic Effects Conformational Restriction Metabolic Stability

Best Research and Industrial Application Scenarios for Ethyl 2-(4-aminochroman-4-yl)acetate


CNS-Focused Fragment-Based Drug Discovery Libraries

Ethyl 2-(4-aminochroman-4-yl)acetate is well-suited for CNS fragment libraries because its calculated tPSA of ~61.5 Ų and single hydrogen-bond donor meet established CNS drug-likeness guidelines [1]. The primary amine enables rapid amide coupling with diverse carboxylic acid fragments, facilitating the synthesis of focused libraries for structure-activity relationship (SAR) exploration of serotonin receptor, dopamine receptor, or acetylcholinesterase targets, which have known ligand binding pockets accommodating chromane-based scaffolds [2].

Privileged Intermediate for Parallel Synthesis of N-Substituted Chromane Derivatives

The compound's bifunctional nature (amine for N-capping, ester for late-stage hydrolysis or further functionalization) supports efficient parallel chemistry for lead optimization. Its geminal architecture provides a rigid core that can enhance binding selectivity compared to more flexible analogs [3]. The ethyl ester offers a balance of stability and reactivity that is preferable to the methyl ester in transesterification-prone synthetic sequences.

Synthesis of Candidate PET Tracer Precursors

The chromane scaffold is present in several bioactive molecules with applications in positron emission tomography (PET) imaging. The primary amine at the 4-position provides a direct site for radiolabeling via [11C]methylation or [18F]fluorobenzylation of the amine [4]. The ethyl ester remains inert under these labeling conditions, allowing subsequent deprotection and functionalization after radioisotope incorporation, a sequential advantage over the free acid analog which would require protection prior to radiolabeling.

Quote Request

Request a Quote for Ethyl 2-(4-aminochroman-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.